

antimicrobial activity of 1,3,6-Trigalloylglucose against specific pathogens

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Compound of Interest

Compound Name:	1,3,6-Tri-O-Galloyl-Beta-D-Glucose
Cat. No.:	B106917

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Antimicrobial Activity of 1,3,6-Trigalloylglucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimicrobial properties of 1,3,6-Trigalloylglucose (1,3,6-TGG), a phenolic compound found in various plants. This document summarizes the available quantitative data on its activity against specific pathogens, details the experimental protocols for assessing its antimicrobial efficacy, and illustrates its proposed mechanism of action.

Quantitative Antimicrobial Activity Data

The antimicrobial activity of 1,3,6-TGG has been evaluated against a limited number of pathogens. The following tables summarize the available quantitative data, primarily focusing on Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

Table 1: Antimicrobial Activity of 1,3,6-Trigalloylglucose (1,3,6-TGG)

Pathogen	Strain	MIC (µg/mL)	MBC (µg/mL)
Helicobacter pylori	ATCC 700392	16 - 32	> 128

Data from a study on the anti-Helicobacter pylori activity of 1,3,6-TGG. The results suggest that 1,3,6-TGG has bacteriostatic activity against this strain.[\[1\]](#)[\[2\]](#)

Table 2: Antibacterial Activity of Structurally Related Galloylglucoses against Multidrug-Resistant (MDR) Gram-Negative Bacteria

Note: The following data is for galloylglucoses other than 1,3,6-TGG and is provided for context on the potential antimicrobial spectrum of this class of compounds.

Compound	Pathogen	Strain	MIC Range (µg/mL)
1,2,3,4,6-penta-O-galloyl- β -d-glucose	Escherichia coli	Various MDR strains	2 - 256
3-O-digalloyl-1,2,4,6-tetra-O-galloyl- β -d-glucose	Escherichia coli	Various MDR strains	2 - 256
6-O-digalloyl-1,2,3,4-tetra-O-galloyl- β -d-glucose	Klebsiella pneumoniae	Various MDR strains	2 - 256
3,6-bis-O-digalloyl-1,2,4-tri-O-galloyl- β -d-glucose	Klebsiella pneumoniae	Various MDR strains	2 - 256

These findings highlight the potential of galloylglucoses against MDR Gram-negative bacteria.

[\[3\]](#)

Experimental Protocols

The following are detailed methodologies for determining the MIC and MBC of 1,3,6-TGG. These protocols are based on standardized techniques and can be adapted for specific research needs.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol determines the lowest concentration of 1,3,6-TGG that visibly inhibits the growth of a microorganism.

Materials:

- 1,3,6-Trigalloylglucose ($\geq 95\%$ purity)
- Sterile 96-well microtiter plates
- Appropriate sterile broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Bacterial or fungal strains
- Sterile saline or phosphate-buffered saline (PBS)
- Spectrophotometer
- Incubator

Procedure:

- Preparation of 1,3,6-TGG Stock Solution:
 - Dissolve 1,3,6-TGG in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in the appropriate sterile broth to the desired starting concentration for serial dilutions.
- Preparation of Microtiter Plates:
 - Add 100 μ L of sterile broth to wells 2 through 12 of a 96-well plate.
 - Add 200 μ L of the 1,3,6-TGG working solution to well 1.
 - Perform two-fold serial dilutions by transferring 100 μ L from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 μ L from well 10.

- Well 11 serves as the growth control (broth and inoculum only), and well 12 is the sterility control (broth only).
- Inoculum Preparation:
 - From a fresh culture (18-24 hours), suspend several colonies in sterile saline.
 - Adjust the turbidity to match the 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL for bacteria).
 - Dilute this suspension in the sterile broth to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculation and Incubation:
 - Add 100 μ L of the standardized inoculum to wells 1 through 11.
 - Cover the plate and incubate at $35 \pm 2^\circ\text{C}$ for 16-20 hours for bacteria or as appropriate for fungi.
- Interpretation of Results:
 - Visually inspect the wells for turbidity. The MIC is the lowest concentration of 1,3,6-TGG with no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of 1,3,6-TGG that kills a specified percentage (typically $\geq 99.9\%$) of the initial inoculum.

Materials:

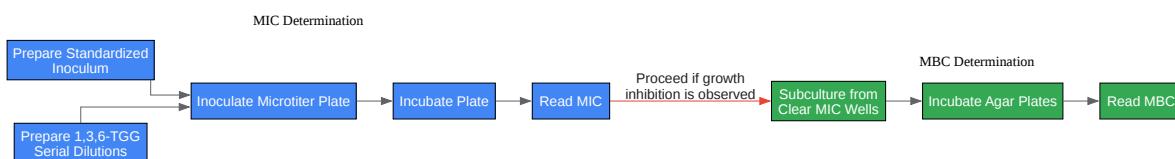
- Results from the MIC assay
- Sterile drug-free agar plates (e.g., Mueller-Hinton Agar)
- Micropipette
- Incubator

Procedure:

- Subculturing from MIC Plate:
 - Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
 - From each of these wells, plate a 10-100 μ L aliquot onto a sterile agar plate.
- Incubation:
 - Incubate the agar plates at $35 \pm 2^\circ\text{C}$ for 18-24 hours or until sufficient growth is observed in the control.
- Interpretation of Results:
 - Count the number of colonies on each plate.
 - The MBC is the lowest concentration of 1,3,6-TGG that results in a $\geq 99.9\%$ reduction in the number of CFUs compared to the initial inoculum count.

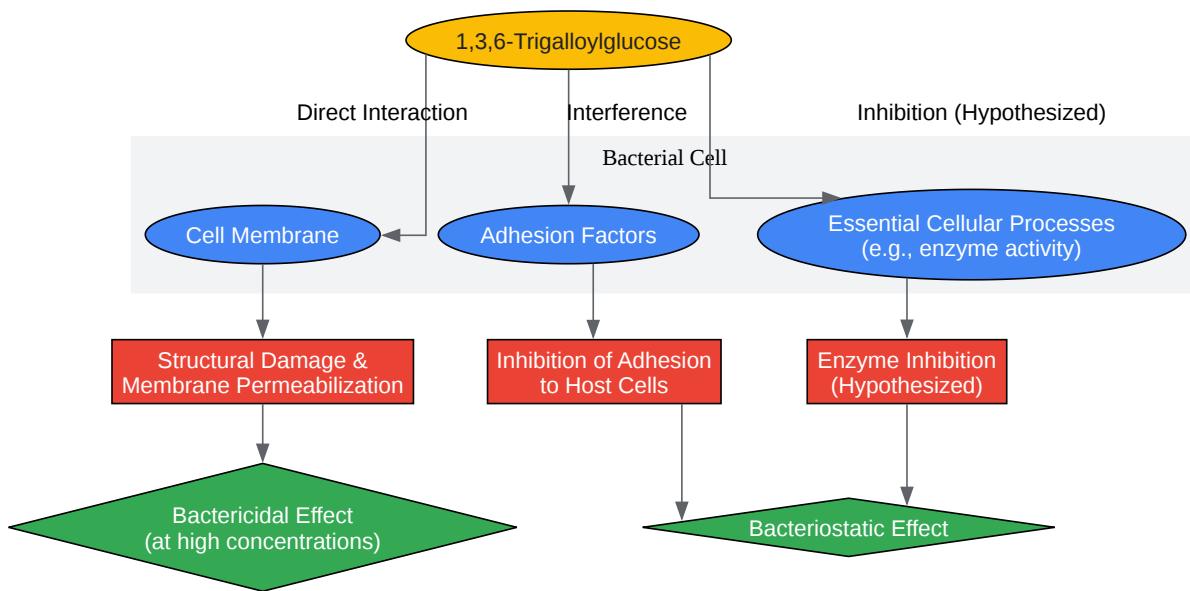
Visualizations

Experimental Workflow

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Caption: Workflow for MIC and MBC Determination.

Proposed Mechanism of Antimicrobial Action



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Caption: Proposed Antimicrobial Mechanisms of 1,3,6-TGG.

Mechanism of Action

The precise molecular targets and signaling pathways involved in the antimicrobial action of 1,3,6-TGG are not yet fully elucidated. However, current evidence suggests a multi-faceted mechanism primarily targeting the bacterial cell envelope and virulence factors.

- Disruption of Bacterial Structure: Studies on *H. pylori* have shown that 1,3,6-TGG can cause significant damage to the bacterial structure, leading to cell rupture at higher concentrations.

[4] This suggests a direct interaction with the cell membrane, leading to increased permeability and loss of cellular integrity.

- Anti-Adhesive Properties: 1,3,6-TGG has been demonstrated to inhibit the adhesion of *H. pylori* to host cells.[4] This is a crucial step in the pathogenesis of many bacterial infections, and its inhibition represents a significant antivirulence mechanism.
- Enzyme Inhibition (Hypothesized): Tannins, the class of compounds to which 1,3,6-TGG belongs, are known to inhibit bacterial enzymes. While specific enzymatic targets for 1,3,6-TGG have not been identified, it is plausible that it may interfere with essential metabolic or virulence-associated enzymes.

Overall, 1,3,6-Trigalloylglucose demonstrates promising antimicrobial properties, particularly its bacteriostatic and anti-adhesive effects. Further research is warranted to explore its full spectrum of activity against a wider range of pathogens and to elucidate the specific molecular mechanisms underlying its antimicrobial action. This will be crucial for its potential development as a novel therapeutic agent.

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